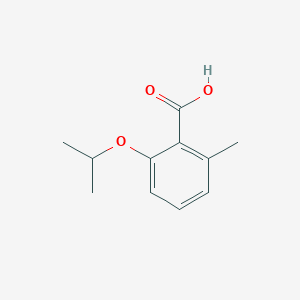

2-Isopropoxy-6-methylbenzoic acid

Description

The field of organic chemistry is built upon the study of scaffolds, core molecular structures that can be modified to create a vast array of compounds with diverse properties. Among these, substituted benzoic acids represent a cornerstone of modern chemical research. This article delves into the specific compound 2-Isopropoxy-6-methylbenzoic acid, exploring its structural features and the broader scientific significance of its chemical class.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKGHYKJJGDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropoxy 6 Methylbenzoic Acid

Strategic Approaches to the Synthesis of 2-Isopropoxy-6-methylbenzoic Acid

The construction of the this compound scaffold relies on precise and controlled chemical reactions to ensure the correct arrangement of substituents on the benzene (B151609) ring.

The regioselective synthesis of this compound can be achieved through the selective alkylation of a suitably substituted phenol (B47542) or benzoic acid derivative. A common strategy involves the O-alkylation of 2-hydroxy-6-methylbenzoic acid with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl alcohol under acidic conditions. The directing effect of the existing carboxyl and methyl groups on the aromatic ring influences the regioselectivity of this transformation.

Another approach involves the arylation of a pre-functionalized precursor. While less common for this specific molecule, cross-coupling reactions could theoretically be employed to introduce the isopropoxy or methyl group at a late stage of the synthesis, although this would require a more complex synthetic design to control the regiochemistry.

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—the carboxylic acid, the isopropoxy moiety, and the methyl group—on the aromatic ring of this compound allows for a wide range of chemical transformations.

The carboxylic acid group is a primary site for derivatization. Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed to produce a variety of esters. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.

Amidation reactions are readily achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. For example, treatment with thionyl chloride or oxalyl chloride would generate the acyl chloride, which can then be reacted with a primary or secondary amine to form the corresponding amide. Direct amidation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) provides a milder alternative for synthesizing amides.

Table 1: Examples of Carboxylic Acid Group Modifications

| Reactant | Reagent(s) | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-isopropoxy-6-methylbenzoate |

| This compound | SOCl₂ then NH₃ | 2-Isopropoxy-6-methylbenzamide |

| This compound | Ethylamine, DCC | N-Ethyl-2-isopropoxy-6-methylbenzamide |

The isopropoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding phenol, 2-hydroxy-6-methylbenzoic acid. This dealkylation can be a strategic step to unmask a phenol for further functionalization.

The methyl group attached to the aromatic ring is susceptible to free-radical halogenation at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN would lead to the formation of 2-isopropoxy-6-(bromomethyl)benzoic acid. This benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions. Treatment with various nucleophiles, such as cyanides, azides, or alkoxides, allows for the introduction of a wide range of functional groups at this position.

Table 2: Examples of Methyl Group Functionalization

| Reactant | Reagent(s) | Intermediate Product | Subsequent Reagent | Final Product |

| This compound | NBS, AIBN | 2-Isopropoxy-6-(bromomethyl)benzoic acid | KCN | 2-Isopropoxy-6-(cyanomethyl)benzoic acid |

| This compound | NBS, AIBN | 2-Isopropoxy-6-(bromomethyl)benzoic acid | NaN₃ | 2-(Azidomethyl)-6-isopropoxybenzoic acid |

| This compound | NBS, AIBN | 2-Isopropoxy-6-(bromomethyl)benzoic acid | NaOMe | 2-Isopropoxy-6-(methoxymethyl)benzoic acid |

Aromatic Ring Functionalization via Electrophilic Aromatic Substitution or Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The introduction of new functional groups onto the aromatic ring of this compound can be approached through several powerful synthetic methods. The inherent electronic and steric properties of the substituents—the isopropoxy, methyl, and carboxylic acid groups—play a crucial role in determining the feasibility and outcome of these transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.commsu.eduyoutube.com The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The isopropoxy and methyl groups are both ortho-, para-directing and activating groups. Conversely, the carboxylic acid group is a meta-directing and deactivating group. wikipedia.org

Given the substitution pattern, the positions C3, C4, and C5 are available for substitution. The powerful ortho-, para-directing influence of the isopropoxy and methyl groups would strongly favor substitution at the C4 and C5 positions. However, the deactivating nature of the carboxylic acid group and the significant steric hindrance imposed by the two ortho substituents would likely render the molecule less reactive towards traditional electrophilic aromatic substitution conditions. wikipedia.org Reactions such as nitration or halogenation, if successful, would be expected to yield a mixture of products, with substitution primarily at the C4 and C5 positions.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyoutube.comua.es This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

To employ the Suzuki-Miyaura reaction for the functionalization of this compound, a halogen atom would first need to be introduced onto the aromatic ring, for instance, at the C4 or C5 position via a suitable halogenation reaction. Alternatively, the carboxylic acid could be converted to an acyl chloride, which can then participate in decarbonylative Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. nih.gov

A significant challenge in the Suzuki-Miyaura coupling of derivatives of this compound is the steric hindrance around the reaction center, which can impede the efficiency of the catalytic cycle. ua.es Specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often required to achieve good yields in the coupling of sterically demanding substrates. ua.es

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-2-isopropoxy-6-methylbenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Expected Moderate to Good |

| 5-Iodo-2-isopropoxy-6-methylbenzoic acid | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Expected Moderate to Good |

| 2-Isopropoxy-6-methylbenzoyl chloride | Naphthalene-1-boronic acid | [Pd(η³-1-t-Bu-ind)Cl]₂/DPEPhos | NaHCO₃ | DME | Expected Moderate (Decarbonylative) |

This table presents hypothetical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of halogenated or activated derivatives of this compound based on general principles and literature on similar sterically hindered substrates. Actual yields would require experimental validation.

Sustainable and Catalytic Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. The principles of green chemistry and the use of transition-metal catalysis are central to achieving this objective.

Transition-Metal-Catalyzed Transformations in Synthesis

Transition-metal catalysis has revolutionized organic synthesis by enabling reactions with high selectivity and efficiency under mild conditions. researchgate.netresearchgate.netrsc.org For the modification of this compound, transition-metal-catalyzed reactions offer significant advantages over classical methods.

Beyond the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions could be envisioned for the functionalization of this molecule. For example, directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, could enable the selective introduction of functional groups at positions that are otherwise difficult to access. researchgate.net Given the presence of the carboxylic acid group, this could potentially be used as an endogenous directing group to facilitate ortho-C-H functionalization, though this would lead to substitution at the already occupied C-positions in this specific molecule. More advanced strategies might involve the installation of a removable directing group to achieve functionalization at the C3, C4, or C5 positions.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. When considering the synthesis and functionalization of this compound, several green chemistry principles can be applied:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling are generally more atom-economical than classical methods that may generate stoichiometric byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. Aqueous conditions have been successfully employed for Suzuki-Miyaura couplings. libretexts.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles into the synthetic design, the chemical transformations of this compound can be performed in a more sustainable and environmentally responsible manner.

Comprehensive Spectroscopic and Structural Elucidation of 2 Isopropoxy 6 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of the atoms. For the purpose of assignment, the atoms of 2-isopropoxy-6-methylbenzoic acid are numbered as shown below.

One-dimensional ¹H and ¹³C NMR spectra reveal the number of chemically distinct protons and carbons and provide clues about their electronic environment. The chemical shift (δ) is influenced by shielding and deshielding effects from neighboring atoms and functional groups. libretexts.orgpressbooks.pubdocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show six distinct signals. The carboxylic acid proton typically appears as a broad singlet far downfield. The isopropoxy group gives rise to a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The aromatic region will display signals for the three non-equivalent protons on the benzene (B151609) ring, with their splitting patterns determined by their coupling to each other. The methyl group attached to the ring will appear as a singlet.

Expected ¹H NMR Data

| Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H (Carboxyl, COOH) | 10.0 - 13.0 | broad singlet | - | 1H |

| H-4 | 7.30 - 7.45 | triplet | ~7.8 | 1H |

| H-3, H-5 | 6.80 - 7.00 | doublet | ~7.8 | 2H |

| H-8 (CH of isopropoxy) | 4.50 - 4.70 | septet | ~6.0 | 1H |

| H-7 (CH₃ on ring) | 2.40 - 2.60 | singlet | - | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique carbon signals, as C-9 and C-10 of the isopropoxy group are chemically equivalent, and the aromatic C-3/C-5 positions may or may not be equivalent depending on the rotational barrier of the isopropoxy group. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. libretexts.orgdocbrown.info Carbons bearing electronegative oxygen atoms (C-2) are also significantly deshielded compared to other aromatic carbons. wisc.edu

Expected ¹³C NMR Data

| Atom Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-11 (C=O) | 170 - 175 |

| C-2 | 158 - 162 |

| C-6 | 138 - 142 |

| C-4 | 130 - 134 |

| C-1 | 123 - 127 |

| C-3, C-5 | 115 - 120 |

| C-8 (CH of isopropoxy) | 70 - 75 |

| C-9, C-10 (CH₃ of isopropoxy) | 21 - 24 |

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com Key expected correlations for this compound include:

A cross-peak between the isopropoxy methine proton (H-8) and the isopropoxy methyl protons (H-9, H-10).

Cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). hmdb.cahmdb.ca It would definitively link the proton and carbon assignments listed in the tables above. For example, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~72 ppm, assigning them to the isopropoxy CH group (H-8 and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular skeleton. magritek.com Essential HMBC correlations would be:

From the isopropoxy methine proton (H-8) to the aromatic carbon C-2, confirming the ether linkage.

From the ring methyl protons (H-7) to C-1, C-6, and C-5.

From the aromatic protons (H-3, H-4, H-5) to the carboxyl carbon (C-11), confirming the position of the acid group.

From the aromatic proton H-5 to the carboxyl carbon (C-11) and the methyl carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. uzh.chyoutube.com It is particularly useful for confirming stereochemistry and substitution patterns. Key NOE correlations would be:

Between the isopropoxy methine proton (H-8) and the aromatic proton H-3.

Between the ring methyl protons (H-7) and the aromatic proton H-5.

A crucial correlation between the isopropoxy protons (H-8, H-9, H-10) and the ring methyl protons (H-7) would provide definitive proof of their ortho relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure. The nominal molecular weight of this compound (C₁₁H₁₄O₃) is 194 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed at m/z 194. Common fragmentation pathways for benzoic acids and ethers include the loss of substituents and small neutral molecules. nih.govdocbrown.infodocbrown.info

Anticipated Fragmentation Pattern

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺˙ (Molecular Ion) | - |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₃H₆]⁺˙ | Loss of propene via McLafferty rearrangement |

| 135 | [M - COOH - H]⁺ | Loss of carboxyl group and hydrogen |

| 134 | [M - C₃H₇OH]⁺˙ | Loss of isopropanol |

| 119 | [M - C₃H₇O]⁺ | Loss of isopropoxy radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. docbrown.infonih.gov

The IR spectrum of this compound would be dominated by characteristic absorptions for the carboxylic acid and the substituted aromatic ring. A very broad absorption for the O-H stretch of the hydrogen-bonded carboxylic acid dimer is a hallmark feature. The sharp, strong C=O stretch is also easily identifiable. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |

| 3080 - 3010 | C-H stretch (Aromatic) | Medium |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium-Strong |

| 1710 - 1680 | C=O stretch (Carboxylic acid dimer) | Strong, Sharp |

| 1600, 1475 | C=C stretch (Aromatic ring) | Medium |

| 1320 - 1210 | C-O stretch (Carboxylic acid/ether) | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. nih.gov This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system. nist.gov

Compared to unsubstituted benzoic acid, the presence of the electron-donating isopropoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show two main absorption bands:

An intense band (the E2-band) around 210-230 nm.

A less intense, structured band (the B-band) around 270-290 nm.

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity. This technique confirms the presence of the conjugated aromatic system.

Advanced Computational and Theoretical Investigations of 2 Isopropoxy 6 Methylbenzoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory - DFT) on Electronic Structure and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-Isopropoxy-6-methylbenzoic acid, DFT calculations would be used to optimize its three-dimensional geometry and to compute its electronic structure and energy. Such studies on related benzoic acid derivatives often utilize basis sets like 6-311++G(d,p) with functionals such as B3LYP to achieve a balance between accuracy and computational cost. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, this analysis would pinpoint the distribution of these orbitals. Typically, in similar aromatic acids, the HOMO is located over the electron-rich phenyl ring, while the LUMO might be distributed over the carboxylic acid group. nih.gov Analysis of the charge distribution would further reveal the partial atomic charges on each atom, indicating the polarity of different bonds within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table is a template showing the type of data that would be generated from a DFT study. Specific values for this compound are not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons.

For this compound, an MEP map would display:

Negative potential regions (red/yellow): Associated with electrophilic attack, these areas are rich in electrons. In a benzoic acid derivative, this would be expected around the oxygen atoms of the carboxyl and isopropoxy groups.

Positive potential regions (blue): Associated with nucleophilic attack, these areas are electron-poor. The hydrogen atom of the carboxylic acid group would be a primary site of positive potential. nih.gov

This map provides a clear prediction of where the molecule is most likely to interact with other chemical species. nih.gov

Fukui functions and related dual descriptors offer a more quantitative method to determine local reactivity within a molecule, refining the predictions made by MEP maps. These conceptual DFT descriptors help to identify the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack.

The analysis involves calculating:

f+(r): For predicting sites of nucleophilic attack.

f-(r): For predicting sites of electrophilic attack.

f0(r): For predicting sites of radical attack.

By calculating these indices for each atom in this compound, one could rank the reactivity of the different carbon atoms on the benzene (B151609) ring and the functional groups, providing a detailed understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical studies often focus on a single, gas-phase molecule at zero Kelvin, Molecular Dynamics (MD) simulations explore the behavior of a molecule over time at a given temperature, often in the presence of a solvent.

An MD simulation for this compound would:

Explore Conformational Landscapes: The isopropoxy and carboxylic acid groups can rotate. MD simulations would reveal the most stable conformations (rotamers) of the molecule in a solution, the energy barriers between them, and the percentage of time spent in each conformation.

Analyze Solvation Effects: By simulating the molecule in a solvent like water or DMSO, MD can detail how solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between the solvent and the carboxylic acid group, which significantly influences the molecule's properties and behavior in solution.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted spectrum could then be compared with experimental data to confirm the molecular structure. Studies on similar substituted benzoic acid esters have shown that DFT calculations can help understand unexpected variances in experimental NMR shifts.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration, such as the C=O stretch of the carboxylic acid, C-H bends of the methyl groups, or ring vibrations of the benzene core. These predictions are crucial for interpreting experimental spectra.

Table 2: Illustrative Predicted Spectroscopic Data This table is a template showing the type of data that would be generated. Specific values for this compound are not available.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR (C=O) | N/A | N/A |

| 1H NMR (-COOH) | N/A | N/A |

Advanced Applications and Functional Design in Chemical Sciences Featuring 2 Isopropoxy 6 Methylbenzoic Acid

Strategic Intermediates in Complex Molecule Synthesis

In the landscape of modern chemical synthesis, the efficiency and elegance of constructing complex molecules are paramount. The strategic use of well-designed intermediates is a cornerstone of this endeavor. 2-Isopropoxy-6-methylbenzoic acid emerges as a noteworthy intermediate, offering a unique constellation of functional groups that can be adeptly manipulated in the synthesis of intricate molecular frameworks. The molecule's architecture, featuring a carboxylic acid, an isopropoxy group, and a methyl group on the aromatic ring, provides a versatile platform for a variety of chemical transformations. These groups not only offer multiple points for reaction but also exert steric and electronic influences that can be harnessed to achieve high levels of selectivity in complex synthetic pathways.

The utility of substituted benzoic acids as foundational building blocks in the creation of active ingredients for the pharmaceutical and agrochemical industries is well-established. preprints.orgjk-sci.comresearchgate.net The specific structural arrangement of this compound, with its ortho-alkoxy and ortho-methyl substituents relative to the carboxylic acid, represents a key motif found in a variety of biologically active compounds.

Applications in Pharmaceutical Synthesis:

The benzoic acid scaffold is a frequent starting point in the discovery and development of novel therapeutic agents. preprints.orgresearchgate.net The carboxylic acid functionality of this compound is particularly amenable to a wide array of chemical modifications, including conversion to esters, amides, and acid chlorides. These transformations open the door to the introduction of a vast diversity of molecular fragments, enabling the construction of more elaborate pharmaceutical compounds. preprints.org The synthesis of amides, for instance, is a prevalent transformation in the preparation of numerous active pharmaceutical ingredients.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Starting Material | Reaction | Resulting Functional Group | Potential Therapeutic Area |

| This compound | Amidation | Amide | Anticancer, Anti-inflammatory |

| This compound | Esterification | Ester | Analgesic, Antiviral |

| This compound | Reduction | Benzyl alcohol | Diverse applications |

Applications in Agrochemical Synthesis:

In a parallel fashion, substituted benzoic acids are indispensable intermediates within the agrochemical sector. nbinno.com They serve as precursors for a range of products designed to protect crops, including herbicides, insecticides, and fungicides. nbinno.comevonik.com The unique substitution pattern of this compound can significantly influence the biological efficacy and target selectivity of the final agrochemical product. For example, alkoxybenzoic acids are recognized as valuable intermediates in the synthesis of certain classes of herbicides. google.combeilstein-journals.org The presence of the isopropoxy group can modulate the lipophilicity of the molecule, a critical factor that can enhance its absorption and movement within targeted weed species.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Derivative Type | Potential Agrochemical Class | Illustrative Mode of Action |

| Ester derivatives | Herbicide | Plant growth regulation |

| Amide derivatives | Fungicide | Inhibition of fungal respiration |

| Heterocyclic derivatives | Insecticide | Disruption of nerve impulses |

Heterocyclic compounds form a critical class of molecules with widespread applications in medicinal chemistry and materials science. acs.orgresearchgate.net The structural attributes of this compound render it an excellent starting material for the synthesis of a diverse array of heterocyclic systems. The strategic placement of the carboxylic acid in proximity to the ortho-methyl and isopropoxy groups can facilitate and direct cyclization reactions, leading to the formation of fused ring structures.

A frequently employed synthetic strategy involves the activation of the carboxylic acid to a more reactive form, which can subsequently undergo an intramolecular cyclization. For instance, 2-acylbenzoic acids, which are structurally related to and can be conceptually derived from compounds such as this compound, are known to be versatile precursors for a variety of heterocyclic scaffolds, including:

Phthalides

Isochromanones

Isoindolines

Phthalazinones

Quinolones researchgate.net

The synthetic routes to these heterocyclic frameworks often rely on intramolecular condensation or addition reactions. In such transformations, the substituents on the benzene (B151609) ring can play a crucial role in governing the regioselectivity and stereoselectivity of the ring-closing step. The isopropoxy group, being an electron-donating group, can activate the aromatic ring, making it more susceptible to electrophilic attack, which can be a pivotal step in certain cyclization methodologies.

Table 3: Examples of Heterocyclic Systems Potentially Synthesizable from this compound

| Heterocyclic System | General Synthetic Approach | Potential Area of Application |

| Benzoxazinones | Condensation with amino alcohols | Pharmaceuticals |

| Quinazolinones | Condensation with diamines | Pharmaceuticals |

| Phthalides | Reductive cyclization | Natural products, Pharmaceuticals |

The judicious positioning of the isopropoxy and methyl groups on the benzoic acid core provides chemists with a powerful tool for the rational design and synthesis of novel and complex molecules with significant potential for application in both medicine and agriculture.

Mechanistic and Structure Activity Relationship Sar Studies of 2 Isopropoxy 6 Methylbenzoic Acid Derivatives

Elucidation of Molecular Recognition and Binding Mechanisms

The fundamental understanding of how 2-isopropoxy-6-methylbenzoic acid derivatives interact with biological macromolecules, such as enzymes, is crucial for their development as therapeutic agents. While specific studies on the molecular recognition of this compound are not extensively documented in publicly available research, the principles of such interactions can be inferred from studies on related benzoic acid derivatives.

Molecular docking studies on various benzoic acid derivatives have revealed that hydrogen bonding and hydrophobic interactions are primary forces governing their binding to enzyme active sites. For instance, in the context of α-amylase inhibition by phenolic acids, the hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive effect on inhibitory activity, primarily through the formation of hydrogen bonds. nih.gov In contrast, methoxylation at the same position had a negative effect. nih.gov These findings suggest that the isopropoxy group of this compound would likely engage in significant hydrophobic interactions within a target's binding pocket.

The crystal structure of related compounds, such as 2-hydroxy-6-isopropyl-3-methylbenzoic acid, shows that the carboxylic acid group can form intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov This tendency for dimerization could influence its molecular recognition profile. Furthermore, the orientation of the substituents on the phenyl ring can be fine-tuned to modulate the acidity of the carboxylic acid group, which in turn affects its potential to act as a ligand for metal ions in metalloenzymes. nih.gov

Structure-Activity Relationship (SAR) Investigations for Optimized Molecular Function

Structure-activity relationship (SAR) studies are instrumental in identifying the key structural features of a molecule that are responsible for its biological activity. For benzoic acid derivatives, SAR investigations have provided valuable insights into optimizing their molecular function.

A study on the inhibition of α-amylase by a series of benzoic acid derivatives highlighted several key SAR points. nih.govmdpi.com The presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was shown to be beneficial for inhibitory activity, whereas a methoxy (B1213986) group at the same position was detrimental. nih.govmdpi.com The introduction of a methyl group on the benzene ring did not significantly impact the inhibitory effect. mdpi.com These observations suggest that for this compound derivatives, modifications to the alkoxy chain and the substitution pattern on the aromatic ring would be critical for modulating their activity.

In a different context, SAR studies of benzoic acid derivatives as anti-sickling agents revealed that various substituents on the phenyl ring, such as chloro, bromo, and nitro groups, could confer activity. iomcworld.com This indicates that the electronic properties and steric bulk of the substituents play a crucial role in the interaction with the target protein.

For 2-alkoxy-6-methylbenzoic acid derivatives, it can be hypothesized that the nature of the alkoxy group (e.g., isopropoxy, propoxy) would significantly influence lipophilicity and, consequently, cell permeability and interaction with hydrophobic binding pockets. The methyl group at the 6-position likely serves to lock the conformation of the carboxylic acid and the alkoxy group, which can be a critical factor for specific receptor binding.

Rational Design and Synthesis of Functionally Enhanced Analogues

The principles of rational design are employed to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.govrsc.org For this compound, this would involve the synthesis of a library of analogues with systematic variations in their structure.

The synthesis of related 2-alkoxy-6-methylbenzoic acids has been reported. For example, 2-methoxy-6-methylbenzoic acid can be synthesized from 2-methyl-6-nitrobenzoic acid through a multi-step process involving reduction, diazotization, hydrolysis, methylation, and final hydrolysis. google.com A similar approach could be adapted for the synthesis of this compound and its derivatives, likely starting from 2-hydroxy-6-methylbenzoic acid and involving alkylation with an appropriate isopropyl halide. The synthesis of 2-propoxy-5-methylbenzoic acid has been achieved by the propylation of the ethyl ester of p-cresotinic acid followed by hydrolysis. nih.govnist.gov

Based on SAR data from related compounds, functionally enhanced analogues of this compound could be designed by:

Varying the Alkoxy Group: Introducing different branched or linear alkyl chains to optimize hydrophobic interactions.

Modifying the Phenyl Ring: Adding or altering substituents on the aromatic ring to modulate electronic properties and create additional binding interactions.

Altering the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to change its polarity and potential for hydrogen bonding.

In Vitro Studies on Specific Molecular Targets

The biological evaluation of this compound derivatives against specific molecular targets is essential to elucidate their therapeutic potential. While direct studies on this specific compound are limited, research on related benzoic acid derivatives provides a framework for potential areas of investigation.

Retinoic Acid Receptors

Retinoidal benzoic acid derivatives have been shown to modulate the growth of hematopoietic progenitor cells in vitro. For example, the synthetic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl-1-propenyl]benzoic acid (TTNPB) stimulated the in vitro growth of erythroid-granulocyte-macrophage progenitors and erythroid progenitors at nanomolar concentrations. nih.gov This suggests that appropriately substituted benzoic acid derivatives can interact with retinoic acid receptors and influence cellular differentiation and proliferation. Given its structure, it is plausible that derivatives of this compound could be designed to target these receptors.

Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Screening of compound libraries has identified numerous kinase inhibitors. nih.gov For instance, a library of known kinase inhibitors revealed several structural classes that could inhibit the human cytomegalovirus (HCMV) protein kinase pUL97. nih.gov The general applicability of benzoic acid scaffolds in designing kinase inhibitors suggests that derivatives of this compound could be evaluated for their potential to inhibit specific kinases involved in disease pathways.

p53 Pathway Modulators

The p53 tumor suppressor pathway is a critical target in cancer therapy. Some compounds can induce apoptosis in cancer cells by activating the p53 signaling pathway. nih.gov For example, 1,2,3,4,6-Penta-O-galloyl-β-D-glucose has been shown to upregulate the expression of p53 and its downstream targets, leading to apoptosis in hepatocellular carcinoma cells. nih.gov While direct evidence for this compound is not available, the potential for small molecules to modulate the p53 pathway is well-established. nih.gov Therefore, in vitro studies could be designed to investigate whether derivatives of this compound can influence the stability or activity of p53 or its regulators.

Future Perspectives and Emerging Research Frontiers for 2 Isopropoxy 6 Methylbenzoic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of substituted benzoic acids often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of synthesizing compounds like 2-Isopropoxy-6-methylbenzoic acid lies in the adoption of green and sustainable chemistry principles. A known synthesis of this compound involves the reaction of 2-hydroxy-6-methylbenzoic acid with an isopropylating agent. While specific green synthetic routes for this compound are not yet widely published, the broader field of benzoic acid synthesis offers several innovative approaches that could be adapted.

One promising avenue is the use of more environmentally benign solvents and catalysts. For instance, the development of solid acid catalysts, such as zirconium or titanium-based catalysts, for esterification reactions of benzoic acids presents a greener alternative to traditional acid catalysts. chem960.com Another approach involves the use of continuous flow reactors, which can improve reaction efficiency, reduce waste, and enhance safety, particularly in oxidation reactions that use oxygen as a green reagent. justia.com

Biocatalysis, employing enzymes to carry out specific chemical transformations, also represents a significant frontier. While not yet reported for this compound, the enzymatic synthesis of other benzoic acid derivatives suggests the potential for developing biocatalytic routes to this compound, which would offer high selectivity and mild reaction conditions.

Table 1: Potential Green and Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Solid Acid Catalysis | Reusability of catalyst, reduced corrosion, easier product separation. | Development of highly active and selective solid acid catalysts for etherification. |

| Continuous Flow Synthesis | Improved safety, higher efficiency, reduced waste, better process control. | Optimization of flow conditions for the isopropylation of 2-hydroxy-6-methylbenzoic acid. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes capable of catalyzing the synthesis of this compound. |

| Solvent-Free Reactions | Reduced environmental impact, lower costs, simplified workup. | Investigation of neat or solvent-free conditions for the synthesis. google.com |

Exploration of Novel and Niche Applications

While the applications of many substituted benzoic acids are well-established, the specific uses of this compound are only beginning to be explored. Its structural motifs suggest potential in several areas, most notably in medicinal chemistry.

A significant emerging application for this compound is its use as a key intermediate in the synthesis of therapeutic agents. For example, it has been utilized in the preparation of 5-membered heteroarylaminosulfonamides, which are being investigated for the treatment of conditions mediated by deficient cystic fibrosis transmembrane conductance regulator (CFTR) activity, such as cystic fibrosis. chemie-brunschwig.chsigmaaldrich.com The synthesis involves the conversion of this compound to its corresponding alcohol, which is then further functionalized. sigmaaldrich.com

The presence of the isopropoxy and methyl groups can influence the compound's lipophilicity and steric profile, which are critical parameters for drug design. These features could be exploited in the development of new pharmaceuticals targeting a range of diseases. Furthermore, the broader class of substituted benzoic acids has found applications in agriculture as herbicides and fungicides, suggesting that derivatives of this compound could also be explored for agrochemical purposes.

Table 2: Known and Potential Applications of this compound

| Application Area | Specific Use | Rationale |

| Medicinal Chemistry | Intermediate for CFTR modulators. chemie-brunschwig.chsigmaaldrich.com | The compound provides a scaffold for building more complex molecules with therapeutic potential. |

| Agrochemicals | Potential herbicide or fungicide. | The general activity of substituted benzoic acids in this area warrants investigation. |

| Materials Science | Precursor for polymers or functional materials. | The carboxylic acid and aromatic ring offer sites for polymerization or functionalization. |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, advanced computational modeling can play a pivotal role in predicting properties and guiding the design of new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. chemie-brunschwig.chbldpharm.com By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel, unsynthesized molecules. For instance, QSAR studies on other benzoic acid derivatives have successfully identified key molecular descriptors, such as hydrophobicity and molar refractivity, that govern their antimicrobial or enzyme inhibitory activity. chemie-brunschwig.ch Similar models could be developed for derivatives of this compound to guide the synthesis of more potent CFTR modulators or other bioactive compounds.

De novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity for a specific biological target. Starting with a scaffold like this compound, these algorithms can explore a vast chemical space to identify promising new drug candidates. Furthermore, molecular docking simulations can predict the binding mode and affinity of these designed compounds to their target protein, providing insights into the molecular basis of their activity.

Table 3: Computational Modeling Techniques and Their Application

| Technique | Purpose | Potential Impact on this compound Research |

| QSAR | Predict biological activity based on chemical structure. | Guide the design of more potent derivatives for therapeutic applications. |

| Molecular Docking | Predict the binding of a molecule to a target protein. | Understand the mechanism of action and optimize interactions for improved efficacy. |

| De Novo Design | Generate novel molecular structures with desired properties. | Discover new drug candidates based on the this compound scaffold. |

| DFT Calculations | Predict molecular properties like reactivity and spectra. | Aid in the characterization and understanding of the chemical behavior of new derivatives. |

Challenges and Opportunities in the Field of Highly Functionalized Benzoic Acids

The synthesis and application of highly functionalized benzoic acids like this compound are not without challenges. The presence of multiple substituents on the benzene (B151609) ring, particularly in the ortho positions, can lead to steric hindrance, which can complicate synthetic transformations and affect the compound's reactivity. For example, the "ortho effect" can significantly influence the acidity of the carboxylic acid and the rotational freedom of the substituents.

Directing the functionalization to a specific position on the aromatic ring can also be a significant hurdle. However, these challenges also present opportunities for innovation. The development of novel directing groups and catalytic systems for regioselective C-H functionalization is a major area of research. Overcoming these synthetic challenges will enable the creation of a wider diversity of substituted benzoic acids for various applications.

The opportunity also lies in the systematic exploration of the structure-activity relationships of these complex molecules. By combining advanced synthesis with high-throughput screening and computational modeling, researchers can unlock the full potential of highly functionalized benzoic acids. The unique substitution pattern of this compound makes it an excellent candidate for such a multidisciplinary approach, which could lead to the discovery of new materials and therapeutics with enhanced properties and novel mechanisms of action.

Q & A

Q. What are the established synthetic routes for 2-Isopropoxy-6-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of a hydroxybenzoic acid precursor (e.g., 6-methylsalicylic acid) with isopropyl alcohol under acidic catalysis. For example, concentrated sulfuric acid is commonly used to protonate the hydroxyl group, facilitating nucleophilic attack by isopropanol. Reaction optimization includes:

- Temperature control (70–90°C) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., toluene for azeotropic removal of water).

- Purification via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Key Consideration : Competing side reactions, such as over-alkylation or acid-catalyzed decomposition, require careful monitoring via TLC or HPLC .

Q. How can researchers determine the solubility and stability of this compound in common solvents?

- Methodological Answer :

- Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, DMF, ethanol) at 25°C, filter, and quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm for benzoic acid derivatives).

- Stability Assessment : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC-MS to identify hydrolysis products (e.g., 6-methylsalicylic acid) .

Note : Aqueous solubility is typically low; pre-dissolve in DMF before dilution into buffered solutions .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect aromatic protons as a multiplet (δ 6.8–7.2 ppm), isopropoxy methyl groups as a doublet (δ 1.2–1.4 ppm), and carboxylic acid proton (δ ~12 ppm, broad).

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, isopropoxy quaternary carbon at δ ~70 ppm .

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: space group (e.g., P21/c), R-factor (<5%), and hydrogen-bonding networks involving the carboxylic acid group .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays).

- Structural Confirmation : Verify derivative purity via LC-MS and crystallography to rule out impurities influencing activity.

- Mechanistic Studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase) and validate with site-directed mutagenesis .

Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electron-rich sites (e.g., para to the methoxy group).

- Hammett Plots : Corlate substituent effects (σ values) with reaction rates for nitration or halogenation .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 72% vs. 85%) may arise from purification methods (e.g., column chromatography vs. recrystallization) or side reactions under microwave conditions .

- Bioactivity Conflicts : Differences in antimicrobial activity could stem from assay conditions (e.g., nutrient broth composition affecting bacterial growth rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.